molecular formula C23H19N3O3 B2824938 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide CAS No. 898455-22-6

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2824938
CAS No.: 898455-22-6
M. Wt: 385.423
InChI Key: GPNQSRZXGCPBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide ( 898455-22-6) is a quinazolinone derivative with a molecular formula of C23H19N3O3 and a molecular weight of 385.41 g/mol . Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds recognized for their broad spectrum of bio-pharmacological activities . They are frequently utilized as privileged scaffolds in medicinal chemistry, particularly in the design of small molecule inhibitors for various kinases and receptor kinases . For instance, well-known quinazolinone-based drugs include the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib and the BRD4 protein inhibitor PFI-1 . This specific compound features a 2-methyl-3,4-dihydroquinazolin-4-one core substituted with a phenyl ring at the 3-position, which is further functionalized with a phenoxyacetamide group. This structure offers potential for diverse interactions with biological targets. Researchers are exploring novel quinazolinone derivatives for applications in anticancer , antidiabetic , and anti-urease agent development. This product is provided for research purposes to support such investigations in chemical biology and drug discovery. The compound is supplied with a minimum purity of 90% and its structure is confirmed by standard analytical techniques. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)18-9-7-8-17(14-18)25-22(27)15-29-19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNQSRZXGCPBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of anthranilic acid derivatives with appropriate amides or anilines. One common method includes the Niementowski reaction, where anthranilic acid derivatives react with amides under acidic conditions to form the quinazolinone core . The phenyl and phenoxyacetamide groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, microwave-induced synthesis, and green chemistry approaches such as deep eutectic solvents (DES) to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide involves several steps, typically starting from readily available precursors like anthranilic acid and phenyl isothiocyanate. The compound features a quinazoline core, known for its diverse biological activities. The structural integrity of this compound can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which reveal characteristic functional groups and molecular interactions .

Biological Activities

Antibacterial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antibacterial properties. For example, compounds similar to this compound have shown potent activity against various bacterial strains such as Proteus vulgaris and Bacillus subtilis. These studies often compare the efficacy of these compounds to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties
Quinazoline derivatives are also explored for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, suggesting its potential use in treating inflammatory conditions. The structure of this compound may contribute to its selectivity and potency against COX-II, a target for many anti-inflammatory drugs .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antibacterial and anti-inflammatory uses:

Anticancer Activity
Quinazoline derivatives are recognized for their anticancer properties. Similar compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation .

Analgesic Effects
Given its anti-inflammatory properties, this compound may also serve as an analgesic agent. Research into similar quinazoline derivatives has indicated a potential role in pain management through the modulation of inflammatory mediators .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinazoline derivatives:

StudyCompoundBiological ActivityFindings
Nguyen et al., 2019Ethyl 2-{(4-Oxo-3-Phenyl)-Dihydroquinazolin}-2-Yl}AcetateAntibacterialEffective against Proteus vulgaris with significant inhibition zones
Al-Majidi & Al-Khuzaie, 2015Quinazoline DerivativesAnti-inflammatoryExhibited COX-II inhibition with potential therapeutic applications
Recent ResearchVarious Quinazoline DerivativesAnticancerInduced apoptosis in multiple cancer cell lines

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous quinazolinone derivatives, focusing on substituent variations, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl group; 2-phenoxyacetamide Phenoxy group enhances lipophilicity Potential COX-2 inhibition (inferred)
Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f) Sulfonamide and ethenyl groups High COX-2 inhibition (47.1% at 20 μM) Moderate COX-2 inhibitor
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Sulfamoylphenyl and thioacetamide Stronger anti-inflammatory activity (vs. Diclofenac) Anti-inflammatory, low ulcerogenic potential
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide (BF00626) Ethoxyphenyl group Increased solubility due to ethoxy group Not explicitly tested
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d) Chlorophenyl and fluorophenyl groups Enhanced halogen-mediated binding Anticonvulsant potential

Structural Differences and Implications

Substituent Effects on Bioactivity: The sulfonamide group in Compound 1f and 5 enhances COX-2 selectivity but reduces potency compared to celecoxib . The phenoxy group in the target compound may improve membrane permeability compared to bulkier substituents like sulfonamides . Halogenated analogs (e.g., AJ5d) exhibit stronger receptor binding due to halogen interactions but may increase toxicity risks .

Synthesis Routes :

  • The target compound likely follows a multistep synthesis involving:

Condensation of anthranilic acid derivatives to form the quinazolinone core.

Nucleophilic substitution or coupling to attach the phenoxyacetamide group . In contrast, sulfonamide derivatives (e.g., 1f) require additional sulfonation steps, which complicate scalability .

Solubility: The phenoxy group in the target compound may confer better lipid solubility than polar sulfonamide analogs .

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H19N3O3\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This compound features a quinazoline core that contributes to its biological activity. The presence of the phenoxyacetamide moiety enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit promising anticancer properties. For instance, studies on similar compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cancer progression.

  • Case Study : A related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting a potential anti-inflammatory and anticancer mechanism through cyclooxygenase inhibition .
  • Mechanism : The quinazoline scaffold is known to interact with epidermal growth factor receptors (EGFR), which play a crucial role in cell proliferation and survival pathways in cancer cells .

Anti-inflammatory Activity

The compound's structural features suggest it may possess anti-inflammatory properties by inhibiting COX enzymes, which are key players in the inflammatory response.

  • Research Findings : Quinazoline derivatives have been shown to exhibit significant inhibition of COX-2, leading to reduced inflammation and pain .

Antimicrobial Activity

The antibacterial properties of quinazoline derivatives have also been explored. Compounds within this class have been tested against various bacterial strains, showing effective inhibition.

  • Case Study : Certain derivatives demonstrated comparable or superior antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .

Data Table: Biological Activities of Related Quinazoline Derivatives

Compound NameBiological ActivityReference
4-Oxo-3-phenyl-3,4-dihydroquinazolinCOX-2 Inhibition (47.1% at 20 μM)
Ethyl 2-(4-oxo-3-phenyl)quinazolinAntitumor Activity
N-Alkyl derivativesAnticancer and Radiosensitizing Agents

Q & A

Q. Basic Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., quinazolinone carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98%) and identifies by-products using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF (e.g., [M+H]+^+ at m/z 429.15) .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic Biological Profiling

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Anti-inflammatory Screening : ELISA-based measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .

How can reaction conditions be optimized to improve yield in large-scale synthesis?

Q. Advanced Reaction Engineering

  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
  • Catalyst Screening : Test Pd/C vs. Raney nickel for nitro reductions to minimize side products .
  • Continuous Flow Systems : Improve efficiency by reducing reaction time (e.g., from 24h to 4h) and enhancing reproducibility .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced Data Analysis

  • Orthogonal Assays : Validate cytotoxicity results with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
  • Dose-Response Curves : Ensure consistency across replicates and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .
  • Target Engagement Studies : Confirm mechanism via kinase inhibition profiling or surface plasmon resonance (SPR) .

What methodologies elucidate the compound’s mechanism of action in cancer models?

Q. Advanced Mechanistic Studies

  • Computational Docking : Predict binding to tyrosine kinases (e.g., EGFR) using AutoDock Vina .
  • Western Blotting : Quantify downstream effects on MAPK/ERK or PI3K/Akt pathways .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

How can structural modifications enhance selectivity in SAR studies?

Q. Advanced Derivative Design

  • Nitro Reduction : Convert the nitro group to amine for improved solubility and target affinity .
  • Heterocycle Substitution : Replace phenoxy with thiophene or triazole moieties to modulate π-π interactions .
  • Isosteric Replacements : Swap acetamide with sulfonamide to enhance metabolic stability .

What pharmacokinetic parameters should be prioritized in preclinical studies?

Q. Advanced ADME Profiling

  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes to calculate half-life (e.g., t1/2_{1/2} >60 min in human microsomes) .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction (% unbound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.